3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-16-12-13-19-18(14-16)21(23(5-2)6-3)20(15-22-19)26(24,25)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZKJMEIYCOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.
Alkylation: The final step involves the alkylation of the quinoline nitrogen and carbon positions with ethyl groups using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, pyridine, dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline-based molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Pharmacological and Physicochemical Properties
- Solubility : The triethylamine groups in the target compound likely improve water solubility compared to halogenated analogues (e.g., ).
- Binding Affinity: Sulfonamide-containing quinolines (e.g., ) exhibit strong hydrogen-bonding interactions with target proteins, which may be replicated in the benzenesulfonyl group of the target compound.
- Metabolic Stability : Ethyl and methyl substituents (e.g., ) reduce oxidative metabolism, suggesting similar advantages for the triethyl groups in the target compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine?
- Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions like sulfonamide hydrolysis or quinoline ring oxidation. For example, use anhydrous conditions with aprotic solvents (e.g., DMF or THF) and a mild base (e.g., triethylamine) to stabilize intermediates . Monitor reaction progress via TLC or HPLC to isolate the product before degradation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can resolve structurally similar byproducts .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Assign peaks by comparing chemical shifts to analogous quinoline derivatives. For instance, the N,N-diethyl group typically shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm), while the benzenesulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm) .
- 13C NMR : Identify the quinoline carbons (δ 120–160 ppm) and sulfonyl-attached aromatic carbons (δ 125–140 ppm).
- HRMS : Calculate exact mass (e.g., C21H26N2O2S: [M+H]+ = 377.1695) and compare with experimental data to confirm molecular integrity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Validate results against experimental UV-Vis spectra (e.g., λmax for π→π* transitions) to refine theoretical models . For correlation energy corrections, apply the Lee-Yang-Parr (LYP) functional to account for electron density gradients .
Q. How to resolve contradictions in biological activity data for quinoline-sulfonamide derivatives?
- Methodological Answer :
- Experimental Design : Use isogenic bacterial strains (e.g., S. aureus WT vs. efflux pump mutants) to distinguish intrinsic activity from resistance mechanisms .
- Dose-Response Analysis : Fit data to Hill-Langmuir equations to calculate IC50 values, ensuring replicates (n ≥ 3) to assess variability.
- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl-substituted quinolines) to identify critical substituents. For example, the benzenesulfonyl group may enhance membrane permeability but reduce solubility, requiring logP optimization .
Q. What strategies mitigate crystallographic challenges for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote ordered lattice formation.
- Data Collection : Resolve disordered ethyl or sulfonyl groups via iterative refinement in software like SHELXL. Apply restraints to thermal parameters (ADPs) for flexible moieties .
- Validation : Cross-check bond lengths/angles with Cambridge Structural Database entries for quinoline derivatives to flag outliers.
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental logP : Perform shake-flask assays (octanol/water) under buffered conditions (pH 7.4) to standardize ionization states.
- Computational logP : Compare predictions from software (e.g., ChemAxon, ACD/Labs) and adjust parameters for sulfonamide tautomerism or quinoline protonation .
- Statistical Reconciliation : Apply Bland-Altman analysis to quantify systematic biases between methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
